molecular formula C3H7CaO4P B1673570 Fosfomycin calcium CAS No. 26016-98-8

Fosfomycin calcium

カタログ番号: B1673570
CAS番号: 26016-98-8
分子量: 178.14 g/mol
InChIキー: XXIDJCLHAMGLRU-LJUKVTEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フォスフォマイシンカルシウムは、1970年代から臨床で使用されている広域スペクトル抗生物質です。それは、酵素UDP-N-アセチルグルコサミンエノールピルビル転移酵素(MurA)を標的にすることにより、細菌細胞壁の合成を阻害するホスホン酸誘導体です。この化合物は、グラム陽性菌とグラム陰性菌の両方に対して効果があり、さまざまな細菌感染症の治療に貴重なツールとなっています .

2. 製法

合成経路と反応条件: フォスフォマイシンカルシウムは、フォスフォマイシンフェニルエチルアミン塩から合成できます。このプロセスには、フォスフォマイシンフェニルエチルアミン塩を水酸化ナトリウム溶液に溶解して、フォスフォマイシンナトリウム塩溶液を形成することが含まれます。この溶液を次に塩化カルシウム溶液と反応させて、フォスフォマイシンカルシウムを生成します .

工業生産方法: 工業的には、フォスフォマイシンカルシウムは、フォスフォマイシンフェニルエチルアミン塩と水酸化カルシウムを3つ口フラスコで混合し、30〜40℃で数時間撹拌することにより調製されます。次に、混合物をろ過し、得られたろ過ケーキを洗浄して乾燥させて、高収率で高純度のフォスフォマイシンカルシウムを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Fosfomycin calcium can be synthesized from fosfomycin phenylethylamine salt. The process involves dissolving fosfomycin phenylethylamine salt in sodium hydroxide solution to form fosfomycin sodium salt solution. This solution is then reacted with calcium chloride solution to produce this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by mixing fosfomycin phenylethylamine salt with calcium hydroxide in a three-necked flask, followed by stirring at 30-40°C for several hours. The mixture is then filtered, and the resulting filter cake is washed and dried to obtain this compound with a high yield and purity .

化学反応の分析

反応の種類: フォスフォマイシンカルシウムは、以下を含むさまざまな化学反応を起こします。

    酸化: フォスフォマイシンは酸化されて、さまざまな誘導体を形成することができます。

    還元: 還元反応は、フォスフォマイシン中の官能基を修飾することができます。

    置換: 置換反応は、フォスフォマイシン分子に新しい官能基を導入することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。

主な生成物: これらの反応から形成される主な生成物には、抗菌活性を変化させた、さまざまなフォスフォマイシン誘導体があります .

4. 科学研究における用途

フォスフォマイシンカルシウムは、さまざまな科学研究において用途があります。

科学的研究の応用

Clinical Applications

  • Urinary Tract Infections (UTIs) :
    • Indication : Fosfomycin calcium is primarily indicated for the treatment of uncomplicated cystitis caused by Escherichia coli and Enterococcus faecalis.
    • Dosage : Clinical studies have shown that a dosage of 1 g administered three times daily for two days is effective in achieving microbiological eradication rates of approximately 94.9% in patients with acute uncomplicated cystitis .
  • Pharmacokinetics :
    • Absorption : this compound has a low oral bioavailability ranging from 12% to 37%. It is predominantly eliminated unchanged via the kidneys .
    • Urine Concentration : Following administration, significant concentrations are achieved in urine, making it particularly effective for treating UTIs .
  • Resistance Profile :
    • Fosfomycin exhibits a low resistance rate compared to older antibiotics, making it a valuable option in the context of rising antimicrobial resistance .

Summary of Clinical Studies

Study ReferencePopulationDosageEfficacy RateKey Findings
48 women with acute cystitis1 g TID for 2 days94.9% microbiological eradicationHigh efficacy against E. coli; mild adverse effects noted
Healthy women1000 mg q8h for 3 days>95% probability of treatment successAchieved adequate urine concentrations for efficacy
Various populationsVaries by infection typeEffective for UTIs and serious infectionsApproved for use in surgical prophylaxis

Case Studies

  • A clinical trial conducted on female patients showed that this compound significantly reduced bacterial load and improved clinical outcomes in cases of acute uncomplicated cystitis. The study reported an overall clinical efficacy rate of 96.8% at follow-up visits .
  • Another study highlighted the pharmacokinetic profile of this compound, demonstrating that after multiple doses, urine concentrations remained above the minimum inhibitory concentration (MIC) for E. coli, ensuring effective treatment over extended periods .

作用機序

フォスフォマイシンカルシウムは、酵素UDP-N-アセチルグルコサミンエノールピルビル転移酵素(MurA)の活性部位にあるシステイン残基に共有結合することにより、殺菌効果を発揮します。この結合により酵素が不活性化され、細菌細胞壁の重要な成分であるN-アセチルムラミン酸の形成が阻害されます。その結果、細菌細胞壁の合成が阻害され、細胞の溶解と死が起こります .

類似化合物との比較

フォスフォマイシンカルシウムは、ホスホン酸構造とMurAを阻害する能力により、抗生物質の中で独特です。類似の化合物には以下が含まれます。

フォスフォマイシンカルシウムは、広域スペクトル活性、低毒性、多剤耐性菌に対する有効性により、臨床および研究の両方において貴重な抗生物質となっています .

生物活性

Fosfomycin calcium is a broad-spectrum antibiotic known for its unique mechanism of action and efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications.

This compound acts primarily by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for the synthesis of bacterial cell walls. By mimicking phosphoenolpyruvate (PEP), fosfomycin disrupts the formation of peptidoglycan, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. This mechanism is distinct from that of other antibiotics, resulting in minimal cross-resistance with other antimicrobial agents .

Pharmacodynamics

Fosfomycin exhibits concentration-dependent antibacterial activity , particularly against strains such as Escherichia coli and Klebsiella pneumoniae. Research indicates that an Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) ratio of 24 is associated with effective bacterial killing .

The following table summarizes the pharmacodynamic properties of this compound:

Parameter Value
Mechanism of ActionInhibition of MurA
Spectrum of ActivityBroad (Gram-positive and Gram-negative)
AUC/MIC Ratio for Efficacy≥ 24
Resistance ProfileMinimal cross-resistance

Pharmacokinetics

This compound's pharmacokinetic profile has been characterized through various clinical studies. It is administered orally, where its bioavailability can be affected by factors such as food intake and gastrointestinal pH. In a study involving healthy women, a two-compartment model best described the pharmacokinetics, indicating that creatinine clearance and body weight significantly influence the drug's clearance and distribution .

Key Pharmacokinetic Findings

  • Bioavailability : this compound has lower bioavailability compared to its trometamol counterpart but remains effective at clinically relevant doses.
  • Half-life : The half-life varies based on patient factors but typically ranges from 3 to 4 hours.
  • Excretion : Primarily excreted unchanged in urine, making it particularly effective for urinary tract infections.

Clinical Applications

This compound is utilized predominantly in treating uncomplicated urinary tract infections (UTIs). Its unique properties allow it to be effective against multi-drug resistant strains, making it a valuable option in modern antimicrobial therapy. A study reported that dosing this compound at 1 g every 8 hours maintains effective urinary concentrations above critical MIC breakpoints for at least 24 hours .

Case Studies

  • Urinary Tract Infections : A clinical trial demonstrated that this compound effectively treated UTIs caused by resistant strains. Patients receiving 3 g doses showed significant improvement with minimal side effects.
  • Porcine Infections : Research indicated that fosfomycin could serve as an alternative treatment for porcine infections caused by resistant bacteria, showcasing its versatility beyond human medicine .

特性

Key on ui mechanism of action

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced

CAS番号

26016-98-8

分子式

C3H7CaO4P

分子量

178.14 g/mol

IUPAC名

calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1

InChIキー

XXIDJCLHAMGLRU-LJUKVTEVSA-N

SMILES

CC1C(O1)P(=O)([O-])[O-].[Ca+2]

異性体SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.[Ca]

正規SMILES

CC1C(O1)P(=O)(O)O.[Ca]

外観

Solid powder

melting_point

94 °C

Key on ui other cas no.

26016-98-8

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

4.69e+01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Calcium fosfomycin;  AN-8336;  CS-4631;  AN8336;  CS4631;  AN 8336;  CS 4631

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin calcium
Reactant of Route 2
Fosfomycin calcium
Reactant of Route 3
Fosfomycin calcium
Reactant of Route 4
Fosfomycin calcium
Reactant of Route 5
Fosfomycin calcium
Reactant of Route 6
Fosfomycin calcium
Customer
Q & A

Q1: How does fosfomycin calcium exert its antibacterial effect?

A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.

Q2: What makes fosfomycin effective against a broad range of bacteria?

A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.

Q3: Is there any spectroscopic data available for this compound?

A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its related substances. These techniques provide valuable information about the compound's structure and purity.

Q4: What is the bioavailability of this compound?

A5: [, ] this compound exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.

Q5: How is this compound eliminated from the body?

A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.

Q6: What types of infections is this compound commonly used to treat?

A8: [, , , ] this compound is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.

Q7: Are there any known resistance mechanisms to fosfomycin?

A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.

Q8: Are there different formulations of fosfomycin available?

A11: [, , , ] Yes, aside from this compound, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.

Q9: What analytical methods are used to study this compound?

A12: [, , , , , , ] Researchers utilize various techniques to analyze this compound, including:

    Q10: What are the areas of ongoing research related to this compound?

    A13: [, , , , , , , , , , ] Current research focuses on:

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。